N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Description
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperazine ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C24H30N4O3S |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H30N4O3S/c1-4-22(29)28-14-12-27(13-15-28)20-10-8-19(9-11-20)25-24(32)26-23(30)18-6-5-7-21(16-18)31-17(2)3/h5-11,16-17H,4,12-15H2,1-3H3,(H2,25,26,30,32) |
InChI Key |
JVYXJNKAHIWLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with propanoyl chloride to form 4-(4-propanoylpiperazin-1-yl)phenylamine.
Carbamothioylation: The next step is the introduction of the carbamothioyl group. This can be achieved by reacting the piperazine derivative with thiocarbamoyl chloride.
Benzamide Formation: Finally, the compound is reacted with 3-(propan-2-yloxy)benzoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzoate
- **N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzylamine
Uniqueness
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
